
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. It may also act by disrupting the cell membrane integrity of microorganisms or interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) can reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to exhibit analgesic and antipyretic activities. In addition, it has been shown to have insecticidal and herbicidal activities, which may be due to its ability to disrupt the cell membrane integrity of target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) in lab experiments is its broad range of activities. It has been found to exhibit potent anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI). One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more specific and effective drugs based on this compound. Another direction is to explore its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Furthermore, more studies are needed to evaluate its safety and toxicity profile to determine its suitability for use in humans and the environment.
In conclusion, 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a promising compound with a wide range of potential applications. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Despite its limitations, it remains a versatile compound for various applications, and its future directions hold great promise for the scientific community.
Méthodes De Synthèse
The synthesis of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) involves the reaction of 4-methoxyphenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its anticancer and antimicrobial properties. In the field of agrochemicals, it has been found to have insecticidal and herbicidal activities. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
115665-09-3 |
|---|---|
Nom du produit |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
methyl 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-15(18(20)22-2)16(19-23-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
GBSFCQNXMBGRJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
Synonymes |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



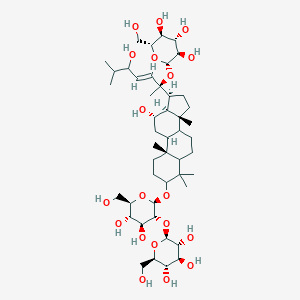


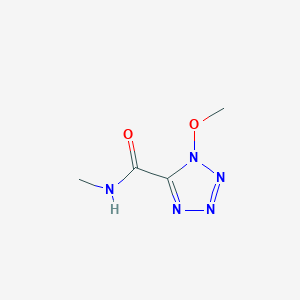

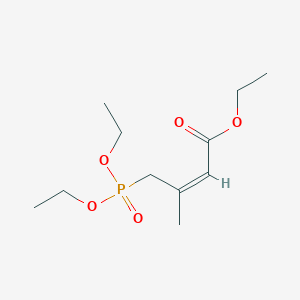

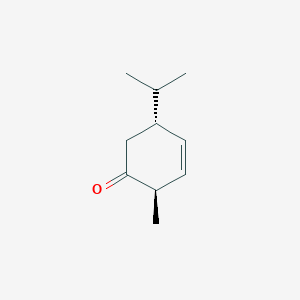
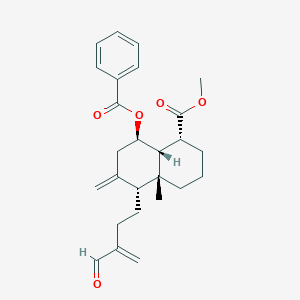
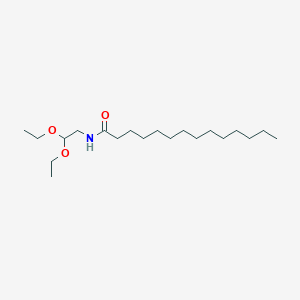

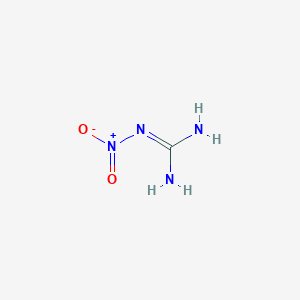
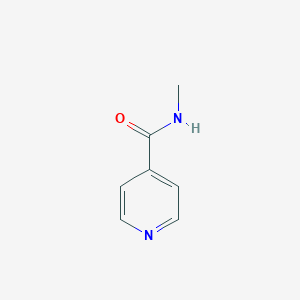
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)